molecular formula C12H17ClFNO B6638335 (2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

Cat. No.: B6638335
M. Wt: 245.72 g/mol
InChI Key: OSFACSNLGUTYCU-YMNIQAILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a chiral center at the second carbon of the propanol chain, making it an enantiomerically pure substance. The presence of chloro and fluoro substituents on the phenyl ring suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline and (S)-2-chloropropanol.

    Formation of Intermediate: The first step involves the reaction of 3-chloro-2-fluoroaniline with a propylating agent to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[1-(3-chlorophenyl)propylamino]propan-1-ol: Lacks the fluoro substituent.

    (2S)-2-[1-(2-fluorophenyl)propylamino]propan-1-ol: Lacks the chloro substituent.

    (2S)-2-[1-(3-chloro-2-methylphenyl)propylamino]propan-1-ol: Has a methyl group instead of a fluoro group.

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring of (2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol makes it unique compared to similar compounds. These substituents can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO/c1-3-11(15-8(2)7-16)9-5-4-6-10(13)12(9)14/h4-6,8,11,15-16H,3,7H2,1-2H3/t8-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFACSNLGUTYCU-YMNIQAILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)Cl)F)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=C(C(=CC=C1)Cl)F)N[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.